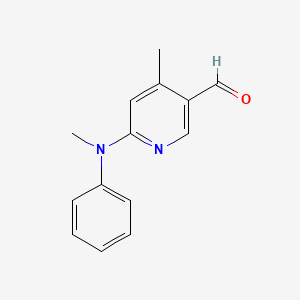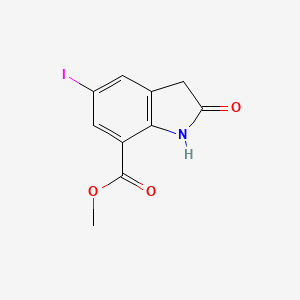
2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO3. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and a hydroxyl group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . The hydroxyl group can be introduced through various hydroxylation reactions, and the acetic acid moiety can be added via standard acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Catalysts and solvents that are suitable for large-scale reactions, such as palladium catalysts for cross-coupling reactions, may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-Fluoro-2-oxopyridin-3-yl)acetic acid, while substitution of the fluorine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate the activity of these biological targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoro-5-hydroxypyridin-2-yl)acetic acid: This compound has a similar structure but with the fluorine and hydroxyl groups in different positions on the pyridine ring.
2-(5-Chloro-2-hydroxypyridin-3-yl)acetic acid: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical properties and reactivity.
Uniqueness
2-(5-Fluoro-2-hydroxypyridin-3-yl)acetic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and can improve its interactions with biological targets compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-1-4(2-6(10)11)7(12)9-3-5/h1,3H,2H2,(H,9,12)(H,10,11) |
InChI Key |
FTQIUPLCFRHAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
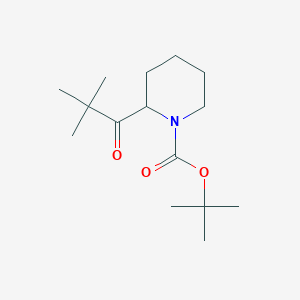
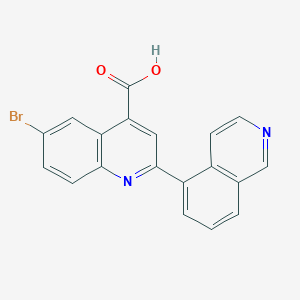
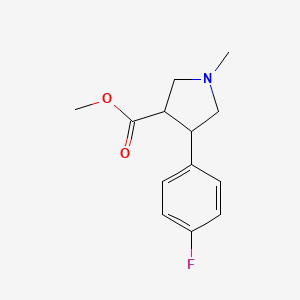

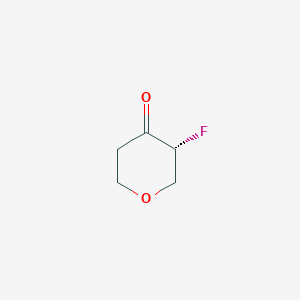
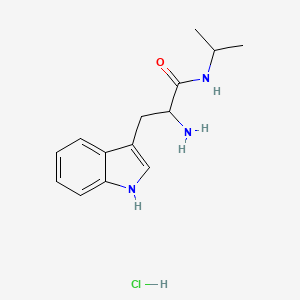
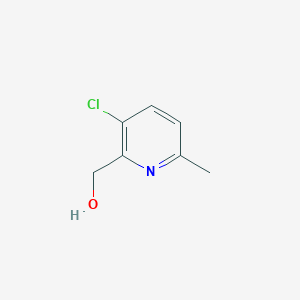
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
